BISABOLOLOXIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisabolol oxide A can be synthesized through the microbial transformation of α-bisabolol using fungi such as Thamnidium elegans and Penicillium neocrassum. The transformation involves the oxidation of α-bisabolol to produce bisabolol oxide A and B .
Industrial Production Methods: Industrial production of bisabolol oxide A often involves the extraction of essential oils from plants like chamomile, followed by steam distillation and purification processes. Additionally, biotechnological methods using metabolically engineered Escherichia coli have been developed to produce bisabolol oxide A in large quantities .
Chemical Reactions Analysis
Types of Reactions: Bisabolol oxide A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize bisabolol oxide A.
Reduction: Reducing agents like sodium borohydride can be employed to reduce bisabolol oxide A.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include different oxidized or reduced derivatives of bisabolol oxide A, which can have varying biological activities .
Scientific Research Applications
Bisabolol oxide A has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the formulation of skincare products due to its soothing and healing properties.
Mechanism of Action
Bisabolol oxide A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activity of enzymes like 5-lipoxygenase, reducing the production of inflammatory mediators.
Anticancer Action: It induces apoptosis in cancer cells by causing mitochondrial damage and activating apoptotic pathways.
Antimicrobial Action: It disrupts the cell membrane of microbes, leading to cell death.
Comparison with Similar Compounds
α-Bisabolol: A closely related compound with similar anti-inflammatory and antimicrobial properties.
Bisabolol Oxide B: Another oxidized form of α-bisabolol with comparable biological activities.
β-Bisabolol: A structurally related compound differing in the position of the tertiary alcohol functional group.
Uniqueness: Bisabolol oxide A is unique due to its specific oxidation state and the resulting biological activities. Its ability to induce apoptosis in cancer cells and its potent anti-inflammatory properties make it a valuable compound for therapeutic applications .
Properties
CAS No. |
11087-43-7 |
---|---|
Molecular Formula |
C30H52O4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
2-[(2S,5S)-5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol;(3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol |
InChI |
InChI=1S/2C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16;1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h2*5,12-13,16H,6-10H2,1-4H3/t12?,13-,15-;12-,13+,15+/m01/s1 |
InChI Key |
FZHGQBOZUMAPRQ-FIZODLOOSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)[C@@]2(CC[C@@H](C(O2)(C)C)O)C.CC1=CCC(CC1)[C@@]2(CC[C@H](O2)C(C)(C)O)C |
SMILES |
CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C.CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C |
Canonical SMILES |
CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C.CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C |
Synonyms |
BISABOLOLOXIDE |
Origin of Product |
United States |
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